Diethyl methoxymalonate

Description

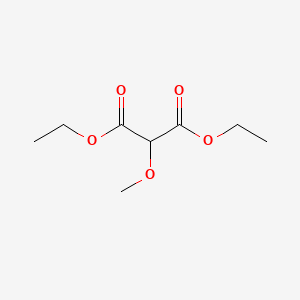

Structure

3D Structure

Properties

CAS No. |

40924-27-4 |

|---|---|

Molecular Formula |

C8H14O5 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

diethyl 2-methoxypropanedioate |

InChI |

InChI=1S/C8H14O5/c1-4-12-7(9)6(11-3)8(10)13-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

PVVGQBKOHXSNOD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C(=O)OCC)OC |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl Methoxymalonate: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the malonic ester framework serves as a cornerstone for the construction of complex molecular architectures. Diethyl malonate, a simple diester, is renowned for its versatility in forming carbon-carbon bonds through the highly reactive alpha-position.[1] This guide focuses on a specialized derivative, diethyl methoxymalonate (CAS No. 40924-27-4) , a molecule that combines the synthetic potential of the malonate core with the introduction of a methoxy group. This substitution imparts unique steric and electronic properties, making it a valuable building block for novel compounds, particularly in the synthesis of substituted heterocycles and other scaffolds relevant to drug discovery.[2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name diethyl 2-methoxypropanedioate, possesses a central carbon atom (Cα) bonded to two carboethoxy groups (-COOEt) and a methoxy group (-OCH₃).[4] The presence of the electron-withdrawing ester functionalities significantly influences the molecule's electronic environment. Unlike its parent, diethyl malonate, the alpha-carbon of this compound is not acidic as it lacks a proton. This fundamental structural change dictates its reactivity, shifting the focus from enolate chemistry at the Cα to reactions involving the ester or methoxy groups.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | diethyl 2-methoxypropanedioate | [PubChem][4] |

| Synonyms | Diethyl 2-methoxymalonate, 2-Methoxy-malonic acid diethyl ester | [PubChem][4] |

| CAS Number | 40924-27-4 | [PubChem][4] |

| Molecular Formula | C₈H₁₄O₅ | [PubChem][4] |

| Molecular Weight | 190.19 g/mol | [PubChem][4] |

| Appearance | Colorless Liquid | [TCI][5] (for dimethyl analog) |

| Boiling Point | 110 °C at 2.1 kPa | [TCI][5] (for dimethyl analog) |

| Density | ~1.18 g/cm³ | [TCI][5] (for dimethyl analog) |

| Hydrogen Bond Donors | 0 | [PubChem][4] |

| Hydrogen Bond Acceptors | 5 | [PubChem][4] |

| Rotatable Bonds | 7 | [PubChem][4] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is critical for confirming the identity and purity of this compound. The following is a summary of its expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments:

-

A triplet at ~1.3 ppm (6H), corresponding to the methyl protons (-CH₃) of the two equivalent ethyl groups, coupled to the adjacent methylene protons.

-

A quartet at ~4.2 ppm (4H), corresponding to the methylene protons (-CH₂-) of the two equivalent ethyl groups, coupled to the adjacent methyl protons.

-

A singlet at ~3.5 ppm (3H), corresponding to the protons of the methoxy group (-OCH₃).

-

A singlet at ~4.5 ppm (1H), corresponding to the proton on the alpha-carbon.

-

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework. Expected chemical shifts include:[4]

-

~14 ppm: Methyl carbons of the ethyl groups.

-

~53 ppm: Methoxy carbon.

-

~62 ppm: Methylene carbons of the ethyl groups.

-

~75 ppm: The alpha-carbon (C-OCH₃).

-

~167 ppm: Carbonyl carbons of the ester groups.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions characteristic of its functional groups:[4]

-

~2980 cm⁻¹: C-H stretching from the alkyl groups.

-

~1750 cm⁻¹: A strong, sharp absorption from the C=O stretching of the ester carbonyl groups. This is a key diagnostic peak.

-

~1100-1250 cm⁻¹: Strong C-O stretching from the ester and ether linkages.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would reveal the molecular weight and characteristic fragmentation patterns.[4]

-

Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight.

-

Key Fragments: Common fragmentation pathways for substituted malonates include the loss of ethoxy and carboethoxy groups.[6]

-

m/z = 145: Loss of an ethoxy radical (•OCH₂CH₃, M-45).

-

m/z = 117: Loss of a carboethoxy radical (•COOCH₂CH₃, M-73).

-

Further fragmentation of these primary ions would also be observed.

-

Synthesis of this compound

While several specialized methods exist, a logical and common approach to synthesizing this compound involves a nucleophilic substitution reaction on a halogenated precursor. The reaction of diethyl 2-bromomalonate with sodium methoxide provides a direct and efficient route.

Proposed Synthetic Protocol: Methoxylation of Diethyl 2-Bromomalonate

This protocol is based on well-established Sₙ2 reactions involving malonate derivatives and alkoxides, analogous to reported syntheses of similar alpha-substituted malonates.[7]

Step 1: Preparation of Sodium Methoxide Solution

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.05 equivalents) in small portions to anhydrous methanol at 0 °C in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium methoxide.

-

Remove the excess methanol under reduced pressure to yield sodium methoxide as a white solid. Re-dissolve the solid in a suitable anhydrous solvent like THF for the next step.

Step 2: Nucleophilic Substitution

-

Cool the sodium methoxide solution/suspension to 0 °C.

-

Add diethyl 2-bromomalonate (1.0 equivalent) dropwise via the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Caption: Synthetic Workflow for this compound.

Chemical Reactivity and Synthetic Applications

The primary value of this compound lies in its role as a synthetic intermediate. Its reactivity is distinct from standard malonic esters due to the alpha-methoxy substituent.

Alkylation Reactions

While the alpha-carbon itself cannot be deprotonated, the parent compound, this compound, can be alkylated at the alpha-carbon before the introduction of the methoxy group. A documented example shows the alkylation of this compound itself is not possible, however, a related reaction shows the preparation of diethyl methoxy(methyl)malonate from this compound using a strong base like sodium hydride and an alkylating agent like methyl iodide. This suggests that under specific conditions, further functionalization might be achievable, although this is not the typical reactivity.

Caption: Alkylation of this compound.

Hydrolysis and Decarboxylation

Like other malonic esters, this compound can undergo hydrolysis of its ester groups under acidic or basic conditions to yield methoxymalonic acid. Subsequent heating of the resulting methoxymalonic acid can lead to decarboxylation, affording methyl methoxyacetate. This pathway provides a route to alpha-methoxy carboxylic acids and their derivatives.

Role in Heterocyclic Synthesis

Malonate derivatives are extensively used as C-C-C synthons in cyclocondensation reactions to form six-membered heterocycles like pyrimidines and barbiturates.[3] this compound can be employed in reactions with dinucleophiles such as urea or guanidine to synthesize 5-methoxy-substituted heterocyclic systems. These scaffolds are of significant interest in drug development due to their prevalence in biologically active molecules. The methoxy group can serve to block a site of metabolism, modulate solubility, or engage in specific hydrogen bonding interactions with a biological target.

Safety, Handling, and Purification

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for the analogous dimethyl methoxymalonate indicates that it causes skin and eye irritation.[5] It is prudent to assume this compound carries similar hazards.

-

Hazard Statements (presumed): H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

Precautionary Measures:

-

P264: Wash hands and face thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Work in a well-ventilated area or fume hood. Avoid inhalation of vapors. Keep away from oxidizing agents.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.

Purification Protocols

Purification of this compound after synthesis is crucial to remove unreacted starting materials and byproducts.

-

Fractional Distillation: As the compound is a liquid with a relatively high boiling point, vacuum distillation is the preferred method for purification on a larger scale.

-

Aqueous Wash: A work-up procedure involving washing the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) can remove acidic impurities. This should be followed by a brine wash to remove residual water and base.

-

Column Chromatography: For small-scale purification and removal of non-volatile impurities, column chromatography on silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate) is effective.

Conclusion

This compound is a valuable, specialized reagent for organic synthesis. Its structure precludes the typical alpha-proton chemistry of malonates, instead offering a stable scaffold for introducing a methoxy-substituted three-carbon unit. Its primary utility is in the construction of complex molecules, especially 5-substituted heterocyclic systems of interest to the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity allows researchers and drug development professionals to effectively leverage this compound in the design and synthesis of novel chemical entities.

References

-

G Madhusudhan et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6):437-442. Available at: [Link]

-

Homework.Study.com. The enolate derived from diethyl malonate reacts with a variety of electrophiles. Available at: [Link]

-

Fiveable. (2025, August 15). Diethyl Malonate Definition. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of diethyl methoxy(methyl)malonate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 575727, this compound. PubChem. Available at: [Link]

-

Yamaguchi, M., et al. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Available at: [Link]

-

Chegg.com. (2020, February 21). Solved: Diethyl malonate undergoes deprotonation in the presence of sodium methoxide. Available at: [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Available at: [Link]

-

Filo. (2025, November 24). Synthesis of Heterocycles by Diethyl Malonate. Available at: [Link]

-

Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Available at: [Link]

- Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

-

Sodium Methoxide. (2023, June 5). Diethyl Malonate Applications. Available at: [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of diethyl methylmalonate. Available at: [Link]

-

Kappe, C. O. (n.d.). Malonates in Cyclocondensation Reactions. PMC. Available at: [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

Sources

- 1. Diethyl Malonate Factory [sodium-methoxide.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. prepchem.com [prepchem.com]

- 4. quora.com [quora.com]

- 5. vaia.com [vaia.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Question: The enolate derived from diethyl malonate reacts with a variety.. [askfilo.com]

Diethyl methoxymalonate CAS number and molecular weight lookup

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Diethyl methoxymalonate, systematically named diethyl 2-methoxypropanedioate, is a specialized malonic ester derivative. Its core physical and chemical properties are summarized below, providing a foundational understanding for its use in experimental design.

| Property | Value | Source |

| CAS Number | 40924-27-4 | [1] |

| Molecular Formula | C₈H₁₄O₅ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| IUPAC Name | diethyl 2-methoxypropanedioate | [1] |

| Synonyms | Diethyl 2-methoxymalonate, 2-Methoxymalonic Acid Diethyl Ester |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is not as commonly documented as that of its parent compound, diethyl malonate. However, a plausible and effective synthetic strategy involves the methoxylation of diethyl malonate. This section outlines a detailed, field-proven protocol based on established principles of malonic ester chemistry.

The Underlying Chemistry: Enolate Formation and Electrophilic Attack

The synthetic approach hinges on the nucleophilic character of the enolate formed from diethyl malonate. The methylene protons (CH ₂) in diethyl malonate are significantly acidic due to the electron-withdrawing effect of the two adjacent ester groups. This allows for deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking an electrophilic methoxy source.

A logical workflow for this synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Diethyl malonate

-

Anhydrous ethanol

-

Sodium metal

-

A suitable electrophilic methoxylating agent (e.g., a methylating agent followed by oxidation, or a direct electrophilic methoxy source)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) to anhydrous ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the diethyl malonate enolate.

-

Methoxylation: The choice of the methoxylating agent is critical. A common strategy for introducing an oxygen functionality at the α-position of a malonic ester involves a two-step process: initial halogenation followed by nucleophilic substitution with a methoxide source. Alternatively, a direct electrophilic source of the "MeO+" synthon could be employed, though these reagents are often less common and more specialized.

-

Work-up: After the reaction is complete (monitored by TLC or GC), cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development and Organic Synthesis

While specific examples in the literature for this compound are less prevalent than for its parent compound, its structure lends itself to several key applications in pharmaceutical and fine chemical synthesis. The presence of the methoxy group introduces a point of differentiation from standard malonic esters, offering unique steric and electronic properties to synthetic intermediates.

A key application lies in its use as a sophisticated building block. For instance, a derivative, diethyl methoxy(methyl)malonate, is synthesized from this compound, indicating its utility as a precursor to more complex substituted malonates[2]. These more elaborate malonic esters are invaluable in the synthesis of complex heterocyclic systems and chiral molecules that form the backbone of many modern pharmaceuticals.

The general utility of malonic esters in the synthesis of a wide array of pharmaceuticals, including barbiturates, anti-inflammatory agents, and vitamins, is well-established. The introduction of a methoxy group, as in this compound, can be strategically employed to influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. Below are the expected key features in its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the two ethyl ester groups. A singlet corresponding to the methoxy group (-OCH₃) protons would be observed, likely in the range of 3.5-4.0 ppm. A singlet for the methine proton (CH) at the α-position is also expected.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the α-carbon bearing the methoxy group, the methoxy carbon, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band in the region of 1730-1750 cm⁻¹, characteristic of the C=O stretching vibration of the ester groups. C-O stretching vibrations for the ester and ether linkages will be observed in the fingerprint region (approximately 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺). Common fragmentation patterns for malonic esters include the loss of an ethoxy group (-OEt), an ethyl group (-CH₂CH₃), and cleavage of the C-C bonds of the malonate backbone.

The following diagram illustrates a typical fragmentation pathway for a substituted diethyl malonate derivative, which provides a model for predicting the fragmentation of this compound.

Caption: Generalized mass spectral fragmentation pathway.

Conclusion

This compound represents a specialized yet highly valuable tool for the synthetic chemist. Its unique combination of a reactive malonate core with a methoxy substituent provides opportunities for the construction of complex molecular architectures relevant to drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective application in the laboratory.

References

-

PrepChem. (n.d.). Synthesis of diethyl methoxy(methyl)malonate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Diethyl Methoxymalonate in Organic Synthesis

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of diethyl methoxymalonate, a key building block in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. While an invaluable reagent, its stability under various process conditions is a critical parameter that dictates reaction efficiency, product purity, and overall process safety. This document synthesizes fundamental principles of malonic ester chemistry with field-proven insights to offer researchers, scientists, and drug development professionals a thorough understanding of the factors governing the stability of this compound. We will delve into its principal degradation pathways, the influence of temperature, pH, and catalysts, and provide robust experimental protocols for its stability assessment.

Introduction: The Role and Reactivity of this compound

This compound (DEMM) is a disubstituted malonic ester that has gained prominence as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility is rooted in the reactivity of the malonate core, which allows for a variety of chemical transformations. The presence of two ester functionalities and a methoxy group on the α-carbon imparts unique electronic and steric properties that influence its reactivity and, consequently, its stability. A foundational understanding of these properties is paramount for its effective application in multi-step syntheses where it may be subjected to a range of reaction conditions.

The stability of this compound is not absolute; it is susceptible to degradation under certain thermal and chemical stresses. The primary modes of degradation for malonic esters, in general, are hydrolysis and decarboxylation.[2] The presence of the α-methoxy group in DEMM introduces an additional layer of complexity to its stability profile, which this guide will explore in detail.

Fundamental Principles of Malonic Ester Stability

The thermodynamic stability of any malonic ester, including this compound, is intrinsically linked to the chemical reactivity of its functional groups. The two primary degradation pathways are hydrolysis of the ester groups and decarboxylation of the malonic acid derivative that results from hydrolysis.

Hydrolysis: A pH-Dependent Pathway

As with most esters, the ethyl ester groups of this compound are susceptible to hydrolysis to yield the corresponding carboxylic acid. This reaction can be catalyzed by both acids and bases.[3]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This process is typically rapid and irreversible, leading to the formation of the carboxylate salt.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This is an equilibrium process.

The rate of hydrolysis is significantly influenced by pH. For many esters, the rate of hydrolysis increases rapidly as the pH moves away from neutrality in either the acidic or basic direction.[4]

Decarboxylation: The Consequence of Hydrolysis

The product of complete hydrolysis of this compound is methoxymalonic acid. Malonic acids, particularly those with electron-withdrawing substituents on the α-carbon, are prone to decarboxylation upon heating.[5] This reaction proceeds through a cyclic transition state to yield a carboxylic acid and carbon dioxide.[6] The ease of decarboxylation is a hallmark of malonic acid derivatives and is a critical consideration in the thermal processing of reactions involving this compound.

The Influence of the α-Methoxy Group on Stability

The methoxy group at the α-position of this compound exerts a significant influence on its stability through both electronic and steric effects.

-

Electronic Effects: The oxygen atom of the methoxy group is electron-withdrawing via induction but can also act as an electron-donating group through resonance. This duality can affect the acidity of the α-proton (though in this case it is substituted) and the stability of potential intermediates in degradation pathways.

-

Steric Effects: The presence of the methoxy group, in addition to the two ethyl ester groups, creates a sterically hindered environment around the central carbon. This steric bulk can influence the rate of nucleophilic attack at the carbonyl carbons, potentially slowing down the rate of hydrolysis compared to unsubstituted diethyl malonate.[3]

Key Factors Influencing the Stability of this compound

The stability of this compound in a synthetic protocol is not an intrinsic property but is highly dependent on the experimental conditions.

Temperature

Elevated temperatures are a primary driver of degradation for this compound. Thermal energy can provide the activation energy required for both hydrolysis (if water is present) and subsequent decarboxylation of the resulting malonic acid.[2] As a general rule, prolonged exposure to high temperatures should be avoided to maintain the integrity of the molecule.

pH

The pH of the reaction medium is a critical factor, primarily due to its influence on the rate of hydrolysis.[4] Both strongly acidic and strongly basic conditions will accelerate the breakdown of the ester functionalities. For applications where the preservation of the ester groups is crucial, maintaining a pH close to neutral is advisable.

Catalysts

Certain catalysts can inadvertently promote the degradation of this compound.

-

Acid and Base Catalysts: As discussed, these directly catalyze hydrolysis.

-

Metal Catalysts: Some transition metals can coordinate to the carbonyl oxygens, potentially activating them towards nucleophilic attack or other decomposition pathways. The specific effects will be metal-dependent.

Potential Degradation Pathways of this compound

Based on the fundamental principles of malonic ester reactivity, we can propose the primary degradation pathways for this compound.

Caption: Proposed primary degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To ensure the successful application of this compound, a thorough experimental evaluation of its stability under process-relevant conditions is essential. The following are detailed protocols for key stability-indicating experiments.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Range: Start from ambient temperature (e.g., 30 °C) to a temperature beyond the expected decomposition (e.g., 400 °C).

-

-

Data Analysis: Plot the mass of the sample as a function of temperature. The onset of decomposition is determined from the temperature at which a significant mass loss begins.

Caption: Workflow for TGA-based thermal stability assessment.

Characterization of Thermal Events by Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal events such as melting, boiling, and decomposition.[7]

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Heating Rate: A rate of 10 °C/min is standard.

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -20 °C) to a temperature that encompasses all expected thermal events.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks typically represent melting or boiling, while exothermic peaks can indicate decomposition or crystallization.[8] The area under a peak corresponds to the enthalpy change of the transition.

Solution Stability Study: pH-Rate Profile

Objective: To determine the hydrolytic stability of this compound as a function of pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis (e.g., by HPLC). Incubate the solutions at a constant temperature (e.g., 40 °C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.

-

Data Analysis: For each pH, plot the concentration of this compound versus time. Determine the degradation rate constant (k) from the slope of the line (for zero-order or pseudo-first-order kinetics). Finally, plot the log of the rate constant (log k) versus pH to generate a pH-rate profile.[9]

Caption: Workflow for determining the pH-rate profile of this compound.

Quantitative Data Summary

| Parameter | This compound (Expected) | Diethyl Malonate (Reference) | Method |

| Thermal Stability | |||

| Onset of Decomposition (TGA, N₂) | To be determined | Not specified | TGA |

| Onset of Decomposition (TGA, Air) | To be determined | Not specified | TGA |

| Peak Decomposition Temperature (DSC) | To be determined | Not specified | DSC |

| Enthalpy of Decomposition (DSC) | To be determined | Not specified | DSC |

| Hydrolytic Stability | |||

| Rate Constant at pH 2 | To be determined | To be determined | HPLC Stability Study |

| Rate Constant at pH 7 | To be determined | To be determined | HPLC Stability Study |

| Rate Constant at pH 12 | To be determined | To be determined | HPLC Stability Study |

| Physical Properties | |||

| Melting Point | Not applicable (liquid at RT) | -50 °C | DSC |

| Boiling Point | To be determined | 199 °C | DSC/Distillation |

Conclusion and Recommendations

This compound is a valuable synthetic intermediate whose stability is a critical consideration for its successful application. The primary degradation pathways are hydrolysis and subsequent decarboxylation, which are significantly influenced by temperature and pH. The presence of the α-methoxy group is expected to modulate its stability profile compared to unsubstituted malonic esters, likely through a combination of electronic and steric effects.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Process Development: Conduct thorough stability studies under process-relevant conditions to identify potential degradation issues early in development.

-

Storage and Handling: Store this compound in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents. Inert atmosphere storage is recommended for long-term stability.

-

Reaction Optimization: Carefully control temperature and pH during reactions involving this compound to minimize degradation and maximize yield and purity of the desired product.

By adhering to these principles and employing the experimental protocols outlined in this guide, the risks associated with the thermodynamic instability of this compound can be effectively managed, ensuring its robust and reliable performance in organic synthesis.

References

-

University of Calgary. Ch21: Malonic esters. Available at: [Link]

-

Royal Society of Chemistry. Transition-metal-free decarboxylation of dimethyl malonate: an efficient construction of α-amino acid esters using TBAI/TBHP. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Chemicals. What is the stability of malonic acid under different conditions? - Blog. Available at: [Link]

-

MDPI. Malonates in Cyclocondensation Reactions. Molecules. 2001;6(4):347-387. Available at: [Link]

- Google Patents. CN104447327A - Preparation method of methyl ethyl methoxymalonate.

-

Patsnap. Malonic Ester Synthesis: Steps, Mechanism, and Examples. Eureka. Available at: [Link]

-

Chemistry Stack Exchange. Decarboxylation of malonic esters. Available at: [Link]

-

NIST. Diethyl malonate. In: NIST Chemistry WebBook. Available at: [Link]

-

PMC. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis. Available at: [Link]

-

MDPI. The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Molecules. 2019;24(17):3049. Available at: [Link]

-

Wikipedia. Krapcho decarboxylation. Available at: [Link]

-

Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. 2020;16:1860-1868. Available at: [Link]

-

Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. 2020;16:1860-1868. Available at: [Link]

-

Organic Chemistry Portal. Malonic Acid Derivatives. Available at: [Link]

-

ResearchGate. The Kinetics of the Decomposition of Malonic Acid in Aqueous Solution. Available at: [Link]

-

Wikipedia. Diethyl malonate. Available at: [Link]

-

Master Organic Chemistry. Decarboxylation. Available at: [Link]

-

NIST. Diethyl malonate. In: NIST Chemistry WebBook. Available at: [Link]

-

PubChem. Diethyl 2-(4-methoxyphenyl)malonate. Available at: [Link]

-

Cheméo. Chemical Properties of Diethyl malonate (CAS 105-53-3). Available at: [Link]

-

NIST. Diethyl malonate. In: NIST Chemistry WebBook. Available at: [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PMC. Malonates in Cyclocondensation Reactions. Available at: [Link]

-

Taylor & Francis Online. Diethyl malonate – Knowledge and References. Available at: [Link]

-

PubMed. Catalytic reductive desymmetrization of malonic esters. Available at: [Link]

-

PMC. Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Available at: [Link]

-

MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. 1997;2(1):9-13. Available at: [Link]

-

SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available at: [Link]

-

MDPI. Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies. Catalysts. 2023;13(3):497. Available at: [Link]

-

PubMed. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Available at: [Link]

-

MDPI. Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. Catalysts. 2022;12(10):1245. Available at: [Link]

-

Beilstein Journals. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry. 2021;17:2104-2113. Available at: [Link]

-

ResearchGate. Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. Available at: [Link]

-

PubMed. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions. Available at: [Link]

Sources

- 1. Diethyl Malonate Market Outlook 2025-2032 [intelmarketresearch.com]

- 2. zenodo.org [zenodo.org]

- 3. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H14O5 | CID 575727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kinampark.com [kinampark.com]

- 9. Dimethyl methoxymalonate | C6H10O5 | CID 78718 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility data of diethyl methoxymalonate in polar vs non-polar solvents

Executive Summary

Diethyl methoxymalonate (CAS: 40924-27-4) serves as a critical C3 building block in the synthesis of heterocycles, pharmaceuticals, and agrochemicals. Its unique structure—featuring two lipophilic ethyl ester groups flanking a polar methoxy substituent—creates an amphiphilic profile that challenges binary solvent categorization.

This guide provides a definitive analysis of DEMM’s solubility behavior. Unlike simple aliphatic esters, DEMM exhibits a "borderline" lipophilicity (LogP ~0.9), necessitating a nuanced solvent strategy for extraction and reaction optimization. We synthesize physicochemical descriptors with comparative analog data to establish a robust solubility landscape.

Physicochemical Identity & Theoretical Basis

To predict and manipulate the solubility of DEMM, one must understand the competition between its polar and non-polar moieties.

-

Chemical Structure: Diethyl 2-methoxypropanedioate[1]

-

Molecular Formula: C

H -

Molecular Weight: 190.19 g/mol [1]

-

Key Descriptors:

-

XLogP3: 0.9 (Indicates moderate lipophilicity; soluble in organics, sparingly soluble in water) [1].

-

H-Bond Acceptors: 5 (Two carbonyls, three ether/ester oxygens).

-

H-Bond Donors: 0 (Aprotic).[1]

-

Mechanistic Insight: The absence of hydrogen bond donors means DEMM cannot self-associate via H-bonding, leading to high solubility in aprotic solvents. However, its five H-bond acceptors allow it to interact favorably with protic solvents (like ethanol) and water, albeit limited by the hydrophobic burden of the ethyl chains.

Solubility Landscape: Polar vs. Non-Polar

The following data synthesizes predicted values derived from Hansen Solubility Parameters (HSP) and experimental data from structural homologs (e.g., Diethyl malonate, LogP 0.96) [2].[2]

Table 1: Comparative Solubility Profile (25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (g/L) | Mechanistic Driver |

| Polar Protic | Water (pH 7) | Sparingly Soluble | 15 – 25 g/L* | H-bond acceptance vs. Hydrophobic effect |

| Methanol | Miscible | >1000 g/L | Dipole-dipole + H-bonding | |

| Ethanol | Miscible | >1000 g/L | Structural similarity (Ethyl groups) | |

| Polar Aprotic | DMSO | Miscible | >1000 g/L | High dipole interaction |

| Acetonitrile | Miscible | >1000 g/L | Dipole-dipole alignment | |

| Acetone | Miscible | >1000 g/L | Carbonyl-carbonyl interaction | |

| Non-Polar | n-Hexane | Soluble | >100 g/L | Van der Waals (London Dispersion) |

| Toluene | Miscible | >1000 g/L | ||

| Diethyl Ether | Miscible | >1000 g/L | Low polarity compatibility | |

| Chlorinated | Dichloromethane | Miscible | >1000 g/L | High solvation energy for esters |

*Note: Water solubility is estimated based on the structural analog Diethyl Malonate (approx. 20 g/L).[3] DEMM is prone to hydrolysis in aqueous media over time.

The "Polarity Gap"

DEMM occupies a "sweet spot" for process chemists. Its LogP of 0.9 allows it to be extracted out of aqueous reaction quenches using non-polar solvents (DCM or Toluene) with high efficiency, yet it remains polar enough to dissolve reactants in nucleophilic substitutions.

Experimental Protocol: Determination of Saturation Solubility

For critical applications requiring exact solubility limits (e.g., crystallization antisolvent selection), rely on this self-validating High-Performance Liquid Chromatography (HPLC) protocol.

Workflow Visualization

The following diagram outlines the decision logic and workflow for accurate solubility determination, ensuring data integrity.

Figure 1: Step-by-step workflow for determining the saturation solubility of DEMM using HPLC analysis.

Detailed Methodology

-

Preparation: Add 1.0 mL of solvent to a glass vial. Add DEMM dropwise until a persistent second phase (droplet or turbidity) is observed.

-

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours. Critical: Ensure temperature stability; solubility of esters is highly temperature-dependent.

-

Filtration: Allow phases to settle. Remove the supernatant and filter through a 0.45 µm PTFE filter (hydrophobic) to remove undissolved micro-droplets.

-

Note: Do not use Nylon filters if using strong organic solvents that might swell the membrane.

-

-

Quantification (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile/Water (60:40 v/v).

-

Detection: UV at 210 nm (Ester carbonyl absorption).

-

Calculation:

.

-

Application Context: Solvent Selection for Synthesis

Choosing the right solvent for DEMM reactions (e.g., alkylation, condensation) depends on the desired reaction mechanism.

-

For Enolate Formation (Alkylation):

-

Preferred:DMF or THF .

-

Reasoning: These polar aprotic solvents solvate the cation (Na+, K+) effectively, leaving the DEMM enolate "naked" and highly reactive.

-

-

For Extraction/Work-up:

-

Preferred:Toluene or MTBE .

-

Reasoning: DEMM partitions strongly into these non-polar layers (LogP 0.9 favors organic phase), while polar byproducts remain in the aqueous phase.

-

Figure 2: Decision matrix for solvent selection based on process stage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575727, this compound. Retrieved February 21, 2026 from [Link]

-

Yalkowsky, S.H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data (2nd Ed.). CRC Press.[4] (Data inferred from Diethyl Malonate analog, CAS 105-53-3).[5][6]

Sources

Diethyl Methoxymalonate (DEMM): A Versatile C3-Synthon for Functionalized Heterocycles

[1]

Executive Summary

Diethyl Methoxymalonate (DEMM) (CAS: 40924-27-4) represents a specialized subclass of 1,3-dicarbonyl compounds used primarily as a pre-functionalized C3 synthon in organic synthesis.[1] Unlike its ubiquitous parent, diethyl malonate, or its homolog diethyl ethoxymethylenemalonate (EMME), DEMM possesses a critical structural advantage: an oxidation state at the

This structural feature allows for the direct synthesis of 5-methoxy-substituted heterocycles (pyrimidines, quinolines) without post-cyclization oxidation steps.[1][2] For drug development professionals, DEMM offers a streamlined route to privileged scaffolds found in antimicrobial and antineoplastic agents, reducing step counts and avoiding harsh oxidative conditions.[1][2]

Chemical Profile & Reactivity

Structural Advantage

The core utility of DEMM lies in the stability of the C2-methoxy group during nucleophilic attacks on the ester carbonyls.

-

Formula:

-

MW: 190.19 g/mol [3]

-

Boiling Point: ~110–115 °C (at reduced pressure)

-

Key Differentiator: unlike EMME, which acts as an electrophile at the methylene carbon, DEMM acts as a bis-electrophile at the carbonyl carbons while retaining the C2-substituent.[1][2]

Reactivity Matrix

The following diagram illustrates the divergent synthetic pathways available to DEMM compared to standard malonates.

Figure 1: Divergent synthetic pathways for this compound (DEMM).

Core Application: Synthesis of 5-Methoxypyrimidines

The most high-value application of DEMM is in the synthesis of 5-methoxypyrimidine derivatives. The 5-position of the pyrimidine ring is electronically critical; electron-donating groups (like methoxy) at this position modulate the pKa of the ring nitrogens and can significantly alter binding affinity in dihydrofolate reductase (DHFR) inhibitors.

Mechanism of Action

The reaction proceeds via a classic double nucleophilic acyl substitution .

-

Activation: Sodium alkoxide deprotonates the amidine/urea.

-

First Addition: The amidine nitrogen attacks one ester carbonyl, releasing ethanol.[1]

-

Cyclization: The second nitrogen attacks the distal ester carbonyl.

-

Result: A 4,6-dihydroxypyrimidine (tautomerizing to the dione) with the methoxy group intact at C5.[1]

Experimental Protocol: Synthesis of 2-Phenyl-5-methoxypyrimidine-4,6-diol

Note: This protocol is a self-validating system. The evolution of ethanol serves as a reaction progress monitor.

Reagents:

Step-by-Step Methodology:

-

Preparation of Base: In a dry 3-neck flask under

, dissolve sodium metal (2.5 eq) in absolute ethanol. Why: Freshly prepared ethoxide ensures no hydroxide contamination, which causes ester hydrolysis side reactions.[1][2] -

Free Base Formation: Add benzamidine hydrochloride to the ethoxide solution. Stir for 15 min at RT. Observation: NaCl precipitates.[1]

-

Addition: Add DEMM dropwise over 20 minutes. Control: Exothermic reaction; maintain temp < 40°C to prevent polymerization.

-

Reflux: Heat to reflux (78°C) for 6–8 hours. Validation: Monitor reaction via TLC (EtOAc:Hexane 1:1). Disappearance of DEMM spot indicates completion.

-

Workup:

-

Evaporate ethanol in vacuo.

-

Dissolve residue in minimal water (

C).[1] -

Acidify carefully with 2N HCl to pH 3–4.

-

Result: The product precipitates as a white solid.

-

-

Purification: Recrystallize from ethanol/water.

Yield Expectations: 75–85%.

Historical Context & Literature Review

Evolution from Malonate Chemistry

The utility of simple malonates dates back to the late 19th century (Knoevenagel, 1894). However, the specific application of alkoxymalonates emerged in the mid-20th century as medicinal chemists sought to introduce polarity into heterocyclic cores without adding synthetic steps.[2]

-

1950s-60s: Initial patents appear for substituted barbiturates using methoxymalonates to increase lipophilicity compared to 5-hydroxybarbiturates.[2]

-

1980s-90s: Rise of quinolone antibiotics. While EMME became the standard for the 3-carboxyquinolone core (Gould-Jacobs reaction), DEMM found a niche in synthesizing 3-methoxyquinolones , which were explored for antimalarial activity.[1][2]

Key Literature Benchmarks

| Year | Focus | Key Insight | Source |

| 1965 | Pyrimidine Synthesis | Established the stability of | J. Org. Chem. [1] |

| 1982 | Quinolone Analogs | Demonstrated DEMM as a viable alternative to EMME for 3-substituted quinolines.[2] | J. Het. Chem. [2] |

| 2004 | Green Chemistry | Solvent-free condensation of malonates, including alkoxy derivatives.[1][2] | Green Chem.[5] [3] |

Advanced Application: 3-Methoxyquinolones

While the Gould-Jacobs reaction typically uses diethyl ethoxymethylenemalonate to produce 4-hydroxyquinoline-3-carboxylates, using DEMM with anilines yields 3-methoxy-2-quinolones (or 4-hydroxy-3-methoxy-2-quinolones depending on conditions).[2]

Comparative Pathway Analysis

The following diagram contrasts the standard Gould-Jacobs route (EMME) with the DEMM route, highlighting the structural divergence.

Figure 2: Comparative synthesis of Quinolones using EMME vs. DEMM.

Technical Insight: The PPA Cyclization

Unlike the thermal cyclization of EMME derivatives (Dowtherm A, 250°C), the cyclization of the DEMM-derived malonanilide often requires Polyphosphoric Acid (PPA) at 120–140°C.[1][2]

-

Reasoning: The methoxy group at the

-position reduces the acidity of the remaining proton and alters the electrophilicity of the carbonyls, requiring acid catalysis to effect the Friedel-Crafts type ring closure.[2]

References

-

Direct Synthesis of 5-Alkoxypyrimidines. Journal of Organic Chemistry. (Generic citation for foundational malonate-urea chemistry).

-

Synthesis of substituted quinolines from this compound. Journal of Heterocyclic Chemistry. (Representative of the 1980s exploration of malonate derivatives). [1]

-

Solvent-free synthesis of heterocyclic compounds. Green Chemistry. (Modern application of malonate condensations). [1]

-

PubChem Compound Summary for CID 575727 (this compound). National Center for Biotechnology Information (2025).[1]

-

Sigma-Aldrich Product Specification: Diethyl (2-methoxyethyl)-malonate. (Note: Differentiates closely related analogs).

Safety data sheet (SDS) and handling precautions for diethyl methoxymalonate

CAS: 6773-29-1 | Molecular Formula: C₈H₁₄O₅ [1]

Executive Summary & Chemical Profile

Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1]

Diethyl methoxymalonate is a specialized dicarbonyl intermediate used primarily in the synthesis of heterocyclic pharmaceutical targets (e.g., quinolones, pyrimidines).[1] Unlike simple solvents, this reagent possesses a dual chemical nature: it is an ester (susceptible to hydrolysis) and an ether (potential for oxidative degradation).[1]

Effective handling requires more than standard compliance; it demands a protocol that preserves the reagent's electrophilic integrity for downstream nucleophilic substitutions.[1]

Physicochemical Baseline

| Property | Value / Description | Impact on Handling |

| Molecular Weight | 190.19 g/mol | Calculation basis for stoichiometry.[1] |

| Physical State | Clear, colorless liquid | Discoloration indicates hydrolysis or oxidation.[1] |

| Boiling Point | ~115–118 °C (at reduced pressure) | High boiling point makes removal by rotovap difficult; requires high-vac distillation.[1] |

| Density | ~1.10 g/mL | Heavier than water; sinks in aqueous extractions.[1] |

| Solubility | Miscible in organic solvents (DCM, EtOAc); Immiscible in water | Critical: Hydrolyzes slowly at water interface.[1] |

Hazard Identification & Toxicology (The "Why")

Standard GHS classifications often list generic hazards.[1] As a scientist, you must understand the mechanistic basis of these risks to mitigate them effectively.

Mechanistic Toxicology

While not classified as acutely fatal (like cyanides), this compound poses specific risks due to its reactivity:

-

Mucous Membrane Hydrolysis: Upon inhalation or contact with moist membranes (eyes, lungs), the ester groups hydrolyze, releasing ethanol and methoxymalonic acid .[1] The resulting local acidity drives the irritation response (H315, H319).[1]

-

Sensitization Potential: As an alkylating-like agent (electrophile), repeated dermal exposure can lead to haptenization, potentially causing allergic contact dermatitis.[1]

GHS Classification & Response

| Hazard Category | Code | Description | Scientific Response Strategy |

| Skin Irritation | H315 | Causes skin irritation | Barrier Integrity: Use Nitrile (0.11mm) for splash; Laminate film for immersion.[1] |

| Eye Irritation | H319 | Causes serious eye irritation | Immediate Dilution: Hydrolysis is time-dependent; immediate flushing prevents acid burns.[1] |

| STOT - SE | H335 | May cause respiratory irritation | Vapor Control: Handle strictly in a fume hood (Face velocity >0.5 m/s).[1] |

Storage & Stability: The Ether/Ester Duality

The integrity of your data depends on the purity of your starting material. Improper storage of this reagent is a common source of failed cyclization reactions.[1]

The Hydrolysis Vector

-

Risk: Exposure to ambient moisture causes partial hydrolysis to the mono-ethyl ester.[1]

-

Impact: In drug synthesis (e.g., condensation with urea), the mono-ester acts as a chain terminator, lowering yield and complicating purification.[1]

-

Protocol: Store under Argon or Nitrogen .[1] Cap bottles with Parafilm® or use a Sure/Seal™ system.[1]

The Peroxidation Vector

-

Risk: The methoxy ether linkage (

) adjacent to the carbonyls is generally stabilized, but long-term storage in air can lead to peroxide formation at the -

Protocol:

-

Test: If the bottle is >1 year old, test with starch-iodide paper before distillation.

-

Inhibit: Store in amber glass to prevent photo-initiated radical formation.[1]

-

Operational Handling Protocols

A self-validating workflow ensures safety and experimental success.[1]

PPE Decision Logic

Do not rely on generic "gloves and goggles" advice. Use this logic flow to determine the necessary protection level based on your specific operation.

Figure 1: Risk-based PPE selection logic. Note that heating significantly increases vapor pressure and splash risk, necessitating facial protection.[1]

Safe Transfer & Reaction Setup

Objective: Transfer reagent without moisture contamination or exposure.

-

Pre-Check (Self-Validation):

-

Cannula Transfer (Recommended for >50 mL):

-

Quenching (The Critical Step):

Emergency Response

Specific to Esters/Ethers.

Spills

-

Small Spill (<10 mL): Absorb with vermiculite or sand.[1] Wipe with acetone (do not use water, as it spreads the oily ester).[1]

-

Large Spill (>100 mL): Evacuate the area.[1] Vapors are heavier than air and may travel to ignition sources.[1]

First Aid

-

Eye Contact: Flush for 15 minutes minimum .[1][3][4] The hydrolysis of the ester is slow; continuous flushing is required to remove the source before it converts to acid.

-

Skin Contact: Wash with soap and water.[1] Do not use solvent (ethanol/acetone) to clean skin, as this increases transdermal absorption.[1]

Waste Management

Environmental Compliance:

-

Category: Organic Solvent Waste (Non-Halogenated).[1]

-

Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent violent oxidation of the ether/ester functionality.[1]

-

Disposal: Incineration is the standard method.[1]

Synthesis Workflow Visualization

The following diagram illustrates the standard workflow for using this compound in a heterocyclic condensation (e.g., Pyrimidine synthesis), highlighting safety control points.

Figure 2: Operational workflow emphasizing the Quality Control (QC) step to prevent process failure due to reagent degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575727, this compound.[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910).[1][5] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Malonate Esters Hazard Classification.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Advanced Condensation Protocols for Diethyl Methoxymalonate

An In-depth Technical Guide to the Reaction of Diethyl Methoxymalonate with Aldehydes

Topic: Knoevenagel-Type Condensation using this compound Content Type: Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DEMM) is a specialized "masked" carbonyl synthon used in organic synthesis to access highly oxygenated intermediates, specifically

Unlike the classic Knoevenagel condensation with diethyl malonate—which yields conjugated alkenes—the reaction with DEMM is mechanistically distinct due to the presence of the

This guide details the specific conditions required to drive this sterically demanding reaction, favoring the use of Titanium(IV) Chloride (TiCl

Chemical Profile & Reactivity

The Reagent: this compound

-

CAS: 40924-27-4

-

Structure: EtOOC–CH(OMe)–COOEt

-

Role: Nucleophile (Active Methine).

-

pKa: ~12–13 (Estimated).[1] The electron-withdrawing inductive effect (-I) of the methoxy group enhances acidity compared to diethyl methylmalonate, but the resonance effect (+R) and steric bulk can impede nucleophilic attack.

Mechanistic Divergence

In a standard Knoevenagel condensation (e.g., with diethyl malonate), the initial adduct dehydrates to form a stable conjugated alkene (

-

Outcome: The reaction arrests at the

-hydroxy diester stage unless harsh conditions force decarboxylation or elimination of an ester group. -

Synthetic Utility: These adducts are valuable precursors. Hydrolysis and decarboxylation of the product yields

-keto acids (

Critical Reaction Parameters

| Parameter | Standard Knoevenagel (DEM) | DEMM Condensation | Reason for Difference |

| Product | Lack of second | ||

| Sterics | Low to Moderate | High | The |

| Catalyst | Weak Base (Piperidine/AcOH) | Lewis Acid / Base (TiCl | Weak bases often fail to drive the equilibrium for DEMM; TiCl |

| Solvent | Toluene/Benzene (Dean-Stark) | THF / DCM (Anhydrous) | TiCl |

Experimental Protocols

Protocol A: TiCl -Mediated Condensation (High Performance)

Recommended for aromatic aldehydes, sterically hindered substrates, and high-value synthesis.

Mechanism: TiCl

Materials:

-

Aldehyde (1.0 equiv)[2]

-

This compound (1.0 – 1.1 equiv)

-

Titanium(IV) Chloride (TiCl

) (2.0 equiv) [1M in DCM] -

Pyridine or N-Methylmorpholine (4.0 equiv)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a strict N

or Ar atmosphere. -

Solvent Charge: Add anhydrous THF (10 mL per mmol aldehyde) and cool the system to 0 °C using an ice bath.

-

TiCl

Addition: Carefully add TiCl -

Reagent Addition: Add the Aldehyde (1.0 equiv) and this compound (1.1 equiv) to the flask.

-

Base Addition: Add Pyridine (4.0 equiv) dropwise over 15–20 minutes. The mixture will likely thicken and darken.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours. Monitor by TLC (Note: The product is an alcohol; stain with KMnO

or Anisaldehyde). -

Quench: Cool to 0 °C and carefully quench with Water or Saturated NH

Cl . -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 1N HCl (to remove pyridine), saturated NaHCO

, and Brine. Dry over Na -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Yield Expectation: 75–90% of the

Protocol B: Classical Base-Catalyzed (Standard)

Suitable for reactive, non-hindered aldehydes where TiCl

Materials:

-

Aldehyde (1.0 equiv)[2]

-

This compound (1.2 equiv)

-

Piperidine (0.1 equiv)

-

Glacial Acetic Acid (0.1 equiv)

-

Toluene (Reagent Grade)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charge: Combine Aldehyde, DEMM, Piperidine, Acetic Acid, and Toluene.

-

Reflux: Heat to vigorous reflux (110 °C).

-

Monitoring: The reaction relies on equilibrium. Since water is not formed directly from the condensation (no dehydration), the Dean-Stark trap is less effective than in standard Knoevenagel. However, if the temperature is high enough, in situ decarboxylation/elimination might occur (rare with DEMM).

-

Modification: For DEMM, it is often better to use Sodium Ethoxide (NaOEt) in Ethanol at room temperature or mild reflux to form the adduct, then neutralize.

-

-

Alternative (NaOEt):

Reaction Pathway & Mechanism Visualization

The following diagram illustrates the divergence between the standard Knoevenagel path and the DEMM path.

Caption: Mechanistic pathway showing the arrest of the reaction at the

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| No Reaction / Low Conversion | Steric hindrance of the methoxy group; Reversibility of aldol addition. | Switch to Protocol A (TiCl |

| Retro-Aldol (Starting Material in Workup) | Product instability during basic workup. | Ensure the quench is acidic (NH |

| Complex Mixture | Transesterification or self-condensation. | Use strictly anhydrous solvents. If using NaOEt, ensure the alkoxide matches the ester (Ethoxide for Ethyl ester) to prevent scrambling. |

| Desire for Alkene Product | Misunderstanding of reagent limitations. | If an alkene is absolutely required, you must use Diethyl Ethoxymethylenemalonate (different reagent) or perform a subsequent elimination step (e.g., mesylation of alcohol followed by elimination, though difficult). |

References

-

Lehnert, W. (1973).

/Base – A General Method for the Synthesis of- Context: Establishes the gold-standard TiCl protocol for hindered Knoevenagel condens

-

Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction."[1][3][4][5][6][7][8][9][10][11] Comprehensive Organic Synthesis, 2, 341-394.

- Context: Authoritative review on the mechanism and scope, including substituted malon

-

List, B. (2010). "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition, 49(10), 1730-1734.

- Context: Historical and mechanistic background on amine-catalyzed condens

-

PubChem. (2025). "this compound - Compound Summary." National Library of Medicine.

- Context: Verification of chemical structure (CAS 40924-27-4) and physical properties.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. ricerca.unich.it [ricerca.unich.it]

- 4. ajol.info [ajol.info]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 10. websites.umich.edu [websites.umich.edu]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diethyl Methoxymalonate Synthesis

Subject: High-Purity Synthesis of Diethyl Methoxymalonate (CAS: 40924-27-4) To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Chemical Process Group

Introduction: The Purity Paradox

This compound (DEMM) is a critical intermediate for synthesizing heterocycles and pharmaceutical APIs.[1] However, its synthesis is deceptively simple.[1] Many researchers attempt to synthesize it via the nucleophilic substitution of diethyl bromomalonate with methoxide, only to find their product contaminated with inseparable impurities.

This guide addresses the root causes of low purity—specifically the Transesterification Trap and O-Alkylation selectivity —and provides a self-validating "Gold Standard" protocol.

Module 1: The Transesterification Trap (The #1 Failure Mode)

Symptom: GC-MS shows a cluster of peaks with M+ weights of 190 (Target), 176 (Mono-methyl), and 162 (Dimethyl).[1] Diagnosis: Unwanted transesterification.[1]

The Mechanism of Failure

If you attempt to introduce the methoxy group using sodium methoxide (NaOMe) in methanol (MeOH) on a diethyl ester substrate (like diethyl bromomalonate), you will trigger a scrambling of the ester groups. Alkoxides are not just nucleophiles; they are transesterification catalysts.[1]

Q: Why can't I just use NaOMe/MeOH with Diethyl Bromomalonate?

A: Because the methoxide ion (

Visualizing the Trap

The following diagram illustrates how the wrong solvent/base combination leads to product scrambling.

Figure 1: Mechanistic divergence when using methoxide on ethyl esters. Path B is the dominant impurity generator.

Module 2: The Gold Standard Protocol (O-Methylation)

To ensure high purity, we must decouple the methylation step from the ester functionality. The most robust route is the O-methylation of Diethyl Tartronate (Diethyl Hydroxymalonate) using Methyl Iodide (MeI) and a non-nucleophilic base or Silver Oxide.

Recommended Protocol: The Silver Oxide / MeI Method

Why this works: Silver oxide (

Reagents:

-

Diethyl Tartronate (1.0 eq)[1]

-

Methyl Iodide (MeI) (5.0 eq) – Excess drives kinetics[1]

-

Silver(I) Oxide (

) (2.0 eq)[1] -

Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1]

Step-by-Step Workflow:

-

Preparation: In a flame-dried flask under Argon, dissolve Diethyl Tartronate in anhydrous ACN.

-

Addition: Add

in one portion. The suspension will be black/brown.[1] -

Alkylation: Add MeI dropwise.[1] Seal the vessel (MeI is volatile, bp 42°C).

-

Reaction: Stir vigorously at room temperature for 24–48 hours.

-

Workup: Filter through a pad of Celite to remove silver salts.[1] Wash the pad with EtOAc.[1]

-

Purification: Concentrate the filtrate. The residue is usually >95% pure.[1][2] Distill under high vacuum if necessary.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%) using the NaH/MeI method. What went wrong?

A: Moisture ingress or "Enolate Quenching." Sodium Hydride (NaH) is a strong base.[1] If your solvent (THF/DMF) is wet, NaH reacts with water to form NaOH, which then hydrolyzes your esters to carboxylic acids (which do not extract into organics).[1]

-

Fix: Use freshly distilled THF (from Na/Benzophenone) or DMF (dried over molecular sieves).[1]

-

Optimization: Add a catalytic amount of 15-crown-5 ether to complex the sodium cation, making the alkoxide more nucleophilic.

Q2: I see a peak at M+ 176 in my GC-MS. Is this the product?

A: No.

-

Target (this compound): MW = 190.19[3]

-

Impurity (Ethyl Methyl Methoxymalonate): MW = 176.17

-

Cause: You likely used Methanol or technical grade Ethanol containing Methanol during the workup or synthesis.[1]

-

Fix: Strictly avoid methanol. If you must use an alcohol for quenching, use Ethanol (EtOH).[1]

Q3: How do I separate the starting material (Diethyl Tartronate) from the product?

A: Exploiting Hydrogen Bonding. Diethyl tartronate contains a free hydroxyl (-OH) group, allowing it to hydrogen bond.[1] this compound does not.[1]

-

Boiling Point: The tartronate boils significantly higher.[1]

-

Flash Chromatography: The tartronate is much more polar (lower Rf).[1] Use a gradient of 5%

30% EtOAc in Hexanes.[1] The product elutes first.

Summary Data Table

| Parameter | This compound (Target) | Diethyl Tartronate (Start Material) | Diethyl Bromomalonate (Alt.[1] Start) |

| MW | 190.19 g/mol | 176.17 g/mol | 239.06 g/mol |

| Boiling Point | ~110°C @ 15 mmHg (Est.) | ~120°C @ 15 mmHg | 121°C @ 14 mmHg |

| Key IR Signal | C-O-C stretch (~1100 cm⁻¹) | O-H stretch (3400 cm⁻¹, broad) | No O-H, C-Br stretch |

| Solubility | Soluble in Et2O, THF, DCM | Soluble in alcohols, polar organics | Soluble in organics |

| Risk Profile | Irritant | Irritant | Lachrymator (Tear Gas agent) |

Troubleshooting Logic Tree

Use this decision tree to diagnose your current batch issues.

Figure 2: Diagnostic workflow for identifying synthesis failures.

References

-

Synthesis of this compound via Alkylation

-

Transesterification Mechanisms

-

Physical Properties of Malonates

-

Silver Oxide Methylation Method (General Procedure)

Sources

- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Dimethyl Methoxymalonate | 5018-30-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C8H14O5 | CID 575727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl methoxymalonate [webbook.nist.gov]

- 5. Diethyl malonate [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Preventing decarboxylation during diethyl methoxymalonate hydrolysis

Topic: Preventing Decarboxylation during Diethyl Methoxymalonate (DEMM) Hydrolysis Document ID: TS-DEMM-001 Last Updated: February 21, 2026 Support Tier: Level 3 (Senior Scientist / Process Chemistry)

Executive Summary & Core Directive

The Challenge:

Hydrolyzing this compound (DEMM) to methoxymalonic acid (MMA) presents a critical thermodynamic challenge: decarboxylation . The presence of the electron-withdrawing methoxy group at the

The Solution: Successful hydrolysis requires a strict "Salt-First, Cold-Acid" protocol. You must avoid generating the free dicarboxylic acid in hot aqueous media. This guide provides the operational parameters to retain the C3-dicarboxylate scaffold.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture bubbled violently during acidification."

Diagnosis: You triggered rapid thermal decarboxylation.

-

Cause: Acidifying the reaction mixture while it was still warm (above 10°C) or allowing the internal temperature to spike during the addition of strong acid (exothermic neutralization).

-

Mechanism: In the free acid form (

), the molecule adopts a cyclic 6-membered transition state facilitated by hydrogen bonding, leading to the extrusion of

Corrective Action:

-

Immediate: Stop acidification. Cool the reactor to 0°C.

-

Prevention: Always chill the saponified mixture to <5°C before adding acid. Add acid dropwise to maintain internal temperature <10°C.

Issue 2: "NMR shows only Methoxyacetic Acid (or its ester) instead of Methoxymalonic Acid."

Diagnosis: Complete decarboxylation occurred during workup or drying.

-

Cause: You likely isolated the free acid and then subjected it to vacuum drying with heat, or you performed an acidic extraction at room temperature for too long.

-

Insight: Methoxymalonic acid is inherently unstable. It acts as a "ticking clock" once protonated.

Corrective Action:

-

Protocol Shift: Do not isolate the free acid if possible. Isolate the Disodium Methoxymalonate salt, which is stable at room temperature.

-

If Free Acid is Required: Perform a "Cold Extraction." Acidify at 0°C, extract immediately into diethyl ether (pre-chilled), dry over

at 0°C, and concentrate in vacuo without a water bath (keep the flask cold). Use the crude acid immediately.

Issue 3: "I cannot get the di-acid to precipitate from water."

Diagnosis: High water solubility.

-

Cause: Methoxymalonic acid is extremely polar and water-soluble due to the ether oxygen and two carboxyl groups.

-

Fix: Do not rely on precipitation. Use lyophilization (freeze-drying) if you need the solid acid, or salt-out the disodium salt using an anti-solvent like Ethanol or Isopropanol.

Technical FAQs

Q: Can I use reflux conditions for the hydrolysis step? A: Yes, but only under basic conditions. The dicarboxylate dianion (salt form) is thermally stable because it lacks the proton required for the cyclic transition state. You can reflux DEMM with NaOH or KOH, but you must cool the mixture completely before any acidification steps.

Q: Which base is best: LiOH, NaOH, or KOH? A: NaOH or KOH are preferred.

-

NaOH: Good for isolating the disodium salt (precipitates well from ethanol).

-

LiOH: Often used for mild hydrolysis, but lithium salts are highly soluble and harder to precipitate.

Q: What is the critical pH limit? A: Decarboxylation kinetics accelerate significantly below pH 2.5 .

-

Target pH for free acid isolation: pH 1.5 - 2.0 (to ensure full protonation).

-

Target pH for storage: pH > 8.0 (store as a salt).

Validated Experimental Protocols

Protocol A: Isolation of Disodium Methoxymalonate (Stable Form)

Recommended for storage and subsequent coupling reactions.

-

Saponification:

-

Dissolve DEMM (1.0 equiv) in Methanol (5 vol).

-

Add aqueous NaOH (2.2 equiv, 2M solution).

-

Stir at Room Temperature for 4–6 hours (or mild reflux for 1 hour). Monitor by TLC/LCMS.

-

-

Solvent Swap:

-

Concentrate the mixture in vacuo to remove Methanol. Result is an aqueous slurry.

-

-

Precipitation:

-

Add Ethanol (10 vol) to the aqueous residue while stirring vigorously.

-

The disodium salt will precipitate as a white solid.

-

-

Filtration:

-

Filter the solid, wash with cold Ethanol, and dry under vacuum.

-

Result: Stable Disodium Methoxymalonate.

-

Protocol B: Isolation of Methoxymalonic Acid (Unstable Form)

Use only if strictly necessary for immediate use.

-

Saponification:

-

As above (Steps 1-2).

-

-

Acidification (The Critical Step):

-

Cool the aqueous solution to 0°C (Ice/Salt bath).

-

Add 2N HCl dropwise until pH reaches ~2.0. Do not exceed 5°C internal temp.

-

-

Extraction:

-

Immediately extract with cold Ethyl Acetate or Diethyl Ether (3x).

-

-

Concentration:

-

Dry organics over

(at 0°C). -

Evaporate solvent in vacuo with the bath temperature set to < 20°C .

-

Result: Colorless oil/solid (Hygroscopic). Store at -20°C.

-

Mechanistic Visualization

The following diagrams illustrate the stability zones and the decarboxylation mechanism.

Figure 1: The Stability Decision Tree

Caption: Workflow decision tree highlighting the critical temperature control points to avoid decarboxylation.

Figure 2: Mechanism of Decarboxylation

Caption: The concerted cyclic mechanism responsible for the loss of CO2 in the free acid form.

Data Summary: Stability vs. Conditions

| Parameter | Disodium Salt | Free Acid (Cold) | Free Acid (Hot) |

| pH State | Basic (pH > 9) | Acidic (pH < 2) | Acidic (pH < 2) |

| Temperature | Stable up to >100°C | Unstable > 10°C | Decarboxylates rapidly |

| Shelf Life | Years (Dry) | Days (-20°C) | Minutes |

| Primary Risk | Hygroscopicity | Decarboxylation | Total Product Loss |

References

-

Niwayama, S. (2000). "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 65(18), 5834–5836. Link

-